REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:10]=[C:9]([C:11](=O)[CH3:12])[C:5]2[O:6][CH2:7][O:8][C:4]=2[CH:3]=1.[NH3:14].C(O)C.[BH4-].[Na+]>CC(C)[O-].[Ti+4].CC(C)[O-].CC(C)[O-].CC(C)[O-]>[Cl:1][C:2]1[CH:10]=[C:9]([CH:11]([NH2:14])[CH3:12])[C:5]2[O:6][CH2:7][O:8][C:4]=2[CH:3]=1 |f:3.4,5.6.7.8.9|
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Name
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|
Quantity
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90 mg
|
Type
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reactant
|
Smiles
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ClC1=CC2=C(OCO2)C(=C1)C(C)=O
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Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
1.1 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
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Name
|
|
Quantity
|
255 mL
|
Type
|
catalyst
|
Smiles
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CC([O-])C.[Ti+4].CC([O-])C.CC([O-])C.CC([O-])C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
resultant mixture
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
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UNSPECIFIED
|
Setpoint
|
0 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
The reaction was quenched
|
Type
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ADDITION
|
Details
|
by pouring it into ammonium hydroxide (2 M, 10 mL)
|
Type
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CUSTOM
|
Details
|
the precipitate that formed
|
Type
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FILTRATION
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Details
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was filtered off
|
Type
|
WASH
|
Details
|
washed with ethyl acetate (5 mL×3)
|
Type
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CUSTOM
|
Details
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The organic layer was separated
|
Type
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EXTRACTION
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Details
|
the remaining aqueous layer was extracted with ethyl acetate (5 mL×2)
|
Type
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WASH
|
Details
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The combined organic extracts were washed with 1 M HCl (5 mL)
|
Type
|
WASH
|
Details
|
The acidic aqueous extracts were washed with ethyl acetate (15 mL)
|
Type
|
ADDITION
|
Details
|
treated with aqueous sodium hydroxide (2 M) to pH 10-12
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate (15 mL×3)
|
Type
|
WASH
|
Details
|
The combined organic extracts were washed with brine (5 mL)
|
Type
|
DRY_WITH_MATERIAL
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Details
|
dried (Na2SO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC2=C(OCO2)C(=C1)C(C)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 50 mg | |
YIELD: PERCENTYIELD | 56% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |